

# An In-depth Technical Guide to Nα-Boc-Nδ-azido-D-ornithine

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Compound of Interest		
Compound Name:	N3-D-Orn(Boc)-OH	
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### Introduction

 $N\alpha$ -Boc- $N\delta$ -azido-D-ornithine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-5-azidopentanoic acid, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, bioconjugation, and drug development. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and an azide moiety on the delta-position of the side chain, makes it a versatile building block for the introduction of a "clickable" handle into peptides and other biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to its use in research and development.

## **Chemical Properties**

 $N\alpha$ -Boc- $N\delta$ -azido-D-ornithine is typically a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below. While specific quantitative data for the D-isomer can be limited in publicly available literature, the properties of the closely related L-isomer provide a reliable reference.



Property	Value	
Molecular Formula	C10H18N4O4	
Molecular Weight	258.27 g/mol	
Appearance	White to off-white crystalline powder	
Purity	Typically ≥98% (by HPLC)	
Storage Conditions	2-8°C	
Solubility	Soluble in methanol and other polar organic solvents. Limited solubility in water.	
Melting Point	Data not available for the free acid. Related compounds like $N\alpha$ -Fmoc- $N\delta$ -azido-D-ornithine have a melting point in the range of 132-140°C. [1][2]	
Optical Rotation  Data not available. The corresponding D-ornithine has a specific rotation of $\pm 2^{\circ}$ (c=0.5 in MeOH).[3]		

## **Synthesis and Experimental Protocols**

The synthesis of  $N\alpha$ -Boc-N $\delta$ -azido-D-ornithine is not commonly detailed in general chemical literature but can be achieved through a multi-step process starting from a suitably protected D-ornithine derivative. A general synthetic strategy involves the diazotransfer reaction on the  $\delta$ -amino group of  $N\alpha$ -Boc-D-ornithine.

## Synthesis of Nα-Boc-Nδ-azido-D-ornithine

This protocol is a representative method adapted from procedures for the synthesis of similar azido amino acids.

Starting Material: Nα-Boc-D-ornithine

Key Reagent: Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide.

Protocol:



- Dissolution: Dissolve Nα-Boc-D-ornithine (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.
- Basification: Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to deprotonate the δ-amino group.
- Diazotransfer: Slowly add a solution of the diazotransfer reagent (e.g., triflyl azide, 1.1 equivalents) in DCM to the reaction mixture at 0°C.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench with a saturated solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Nα-Boc-Nδ-azido-D-ornithine.



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Caption: Synthetic workflow for N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine.

## **Reactivity and Applications**

The chemical utility of  $N\alpha$ -Boc- $N\delta$ -azido-D-ornithine stems from its two key functional groups: the Boc-protected amine and the azide side chain.

## **Peptide Synthesis**



The Boc group provides a stable protection for the  $\alpha$ -amine during peptide synthesis, allowing for the incorporation of the azido-ornithine residue into a peptide sequence using standard coupling reagents.

## **Click Chemistry**

The azide group is a versatile handle for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible. N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine can participate in two main types of click reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[4][5]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

These reactions are widely used to conjugate peptides containing the azido-ornithine residue to other molecules, such as fluorescent dyes, biotin, imaging agents, or drug payloads for the development of antibody-drug conjugates (ADCs).

## Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction.

#### Materials:

- Azide-containing peptide (synthesized with Nα-Boc-Nδ-azido-D-ornithine)
- · Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

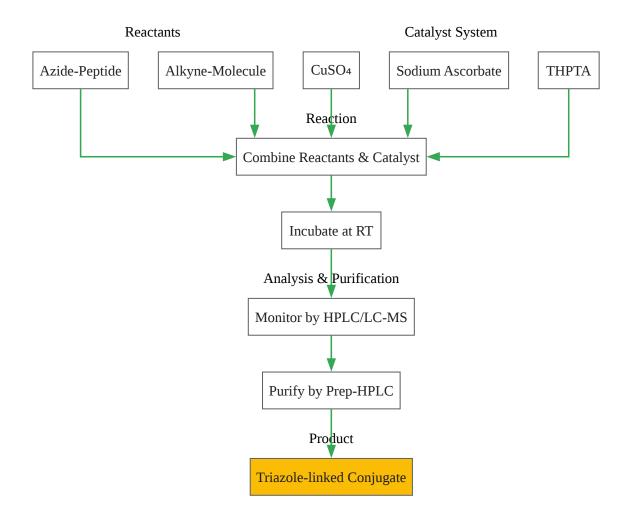


• Solvent (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol)

#### Protocol:

- Preparation of Stock Solutions:
  - Prepare a stock solution of the azide-containing peptide in the chosen solvent.
  - Prepare a stock solution of the alkyne-functionalized molecule.
  - Prepare stock solutions of CuSO<sub>4</sub>, sodium ascorbate, and THPTA in water.
- · Reaction Setup:
  - In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used).
  - Add the THPTA solution to the mixture.
  - Add the CuSO<sub>4</sub> solution.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- · Reaction and Monitoring:
  - Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.
- Purification:
  - Once the reaction is complete, the product can be purified by preparative HPLC.





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Caption: General workflow for a CuAAC "click" reaction.

## **Experimental Protocol: Boc Deprotection**

The Boc group is labile to acidic conditions. Selective deprotection of the  $\alpha$ -amine can be achieved while the peptide is on solid support or in solution.

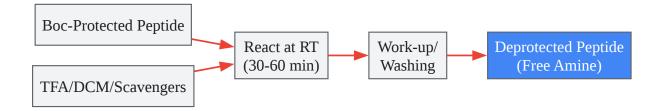


#### Materials:

- Boc-protected peptide
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Scavengers (e.g., triisopropylsilane, water)

#### Protocol:

- Preparation of Deprotection Cocktail: Prepare a solution of TFA in DCM (typically 25-50% v/v). Add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water) to prevent side reactions.
- Deprotection: Add the deprotection cocktail to the Boc-protected peptide (either on resin or in a flask).
- Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.
- Work-up (for solution phase): Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected peptide can then be precipitated with cold diethyl ether.
- Washing (for solid phase): After the reaction time, drain the deprotection solution and wash
  the resin thoroughly with DCM and then a neutralizing solution (e.g., 10%
  diisopropylethylamine in DCM) followed by further DCM and DMF washes.



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